molecular formula C21H23N3O5S B2602948 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1226433-31-3

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2602948
CAS No.: 1226433-31-3
M. Wt: 429.49
InChI Key: MFNODUGCQLHDOK-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic small molecule of significant interest in pharmacological research, primarily for its potential as a selective prostanoid EP4 receptor antagonist . The EP4 receptor, one of four subtypes for prostaglandin E2 (PGE2), is implicated in a wide array of pathological processes, including inflammation, pain, and cancer progression . This compound is designed to selectively block EP4 receptor signaling, thereby providing a powerful tool for investigating the specific roles of this pathway in disease models. Its core research value lies in dissecting PGE2-mediated signaling and evaluating the therapeutic potential of EP4 antagonism for conditions such as oncological proliferation and immunosuppression within the tumor microenvironment , as well as chronic inflammatory states. The molecular structure incorporates a 1,2,4-oxadiazole scaffold, a motif known for its metabolic stability and utility in drug discovery, linked to a sulfonamide group that is critical for target engagement. Researchers utilize this compound in in vitro binding assays and cell-based functional studies to measure inhibition of cAMP accumulation and other downstream effects of EP4 activation, providing critical data for lead optimization in drug development programs.

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-17-7-9-18(10-8-17)28-14-20-23-21(29-24-20)13-22-30(25,26)19-11-6-15-4-2-3-5-16(15)12-19/h6-12,22H,2-5,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNODUGCQLHDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate leaving group.

    Formation of the Tetrahydronaphthalene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with oxadiazole and sulfonamide moieties have demonstrated significant antibacterial properties. Research indicates that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Anticancer Potential :
    • The unique combination of functional groups in this compound suggests potential anticancer activities. Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies on related oxadiazole derivatives indicate their role as potential inhibitors of cancer cell lines through apoptosis induction mechanisms.
  • Anti-inflammatory Properties :
    • Sulfonamides are known for their anti-inflammatory effects. The incorporation of the oxadiazole ring may enhance this property, making it a candidate for further development in treating inflammatory diseases .

Antimicrobial Study

A study demonstrated that derivatives of similar compounds exhibited strong activity against biofilms formed by Staphylococcus aureus and Escherichia coli. These findings suggest that N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may also possess similar or enhanced biofilm inhibition properties due to its structural characteristics .

Anticancer Research

Research has indicated that compounds containing oxadiazole rings can effectively inhibit certain cancer cell lines. For instance, a related compound was shown to induce apoptosis in breast cancer cells through mitochondrial pathways. This highlights the potential for this compound to be explored further in cancer therapy.

Mechanism of Action

The mechanism of action of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in inhibition or activation of the target, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide derivatives containing 1,2,4-oxadiazole or related heterocycles. Key differences in substituents, electronic properties, and hypothetical pharmacological profiles are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Pharmacological Attributes
Target Compound 1,2,4-oxadiazole + sulfonamide 4-methoxyphenoxy methyl, tetrahydronaphthalene Likely enzyme inhibition due to sulfonamide; enhanced solubility from methoxy group
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 1,2,4-oxadiazole + thiophene sulfonamide 4-fluorophenyl, N-methyl, thiophene Fluorine may increase metabolic stability; thiophene enhances π-π interactions
N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide Thiazolo-pyridine + sulfonamide Thiazolo-pyridine, 2-methylphenyl Thiazolo-pyridine may confer kinase selectivity; methyl group modulates steric hindrance

Key Findings :

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenoxy group provides electron-donating effects, which may improve binding to polar enzyme active sites. Methoxy groups are associated with increased solubility, whereas fluorine improves membrane permeability .

Heterocyclic Core Variations :

  • The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to ester-based analogs. However, the thiazolo-pyridine in may exhibit stronger π-stacking due to its fused aromatic system .

The thiophene sulfonamide in , however, offers conformational flexibility, which might broaden target selectivity .

Hypothetical Challenges :

  • Steric hindrance from the tetrahydronaphthalene group may reduce coupling efficiency during sulfonamide formation.
  • The 4-methoxyphenoxy methyl substituent requires careful regioselective installation to avoid side reactions.

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

  • Oxadiazole ring : Known for its pharmacological properties.
  • Methoxyphenoxy substituent : Enhances biological interactions.
  • Tetrahydronaphthalene sulfonamide : Imparts additional functional capabilities.

The molecular formula is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S with a molecular weight of approximately 398.48 g/mol .

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The nitrogen atoms in the oxadiazole and sulfonamide groups can form hydrogen bonds with biological targets.
  • Hydrophobic Interactions : The tetrahydronaphthalene moiety provides hydrophobic characteristics that may enhance binding to lipid membranes or hydrophobic pockets in proteins.
  • Enzyme Modulation : The oxadiazole ring may interact with enzymes or receptors through π-π stacking or coordination with metal ions .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example:

  • In vitro studies have shown that derivatives of sulfonamides possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The presence of the oxadiazole moiety is often associated with anti-inflammatory and analgesic effects, suggesting potential applications in treating infections and inflammatory conditions .

Antitumor Activity

Studies have highlighted the potential antitumor effects of related compounds:

  • A series of tetrahydroquinoline derivatives bearing sulfonamide groups demonstrated promising antitumor activity with IC50 values significantly lower than established chemotherapeutics like Doxorubicin .
  • The structural features of this compound may enhance its efficacy as an antitumor agent.

Case Studies and Research Findings

Study Findings
Study on Antimicrobial PropertiesDemonstrated broad-spectrum antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
Antitumor Activity AnalysisCompounds similar to this sulfonamide showed IC50 values ranging from 2.5 to 12.5 µg/mL against cancer cell lines, indicating strong potential for further development .
Mechanistic StudyInvestigated the interaction of oxadiazole derivatives with enzyme targets revealing selective inhibition patterns .

Q & A

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf life. For hydrolytic stability, compare half-lives in buffers of varying pH. Physicochemical properties (e.g., pKa predicted via MarvinSketch) guide solvent selection .

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